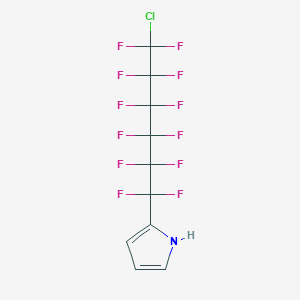
Undecanoic acid, 11-(undecylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Undecanoic acid, 11-(undecylthio)- is a specialized organic compound that belongs to the class of fatty acids It is characterized by the presence of an undecylthio group attached to the eleventh carbon of the undecanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of undecanoic acid, 11-(undecylthio)- typically involves the reaction of undecanoic acid with an appropriate thiol compound under controlled conditions. One common method is the thiol-ene reaction, where undecanoic acid is reacted with 1-undecanethiol in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out under an inert atmosphere, typically at elevated temperatures to facilitate the formation of the thioether linkage.
Industrial Production Methods
Industrial production of undecanoic acid, 11-(undecylthio)- may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Undecanoic acid, 11-(undecylthio)- can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The thioether group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted thioethers.
Scientific Research Applications
Undecanoic acid, 11-(undecylthio)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants.
Mechanism of Action
The mechanism of action of undecanoic acid, 11-(undecylthio)- involves its interaction with biological membranes and enzymes. The thioether group can disrupt membrane integrity, leading to antimicrobial effects. Additionally, it can inhibit specific enzymes by binding to their active sites, thereby affecting metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Undecanoic acid: A simple fatty acid without the thioether group.
Undecylthiol: A thiol compound with an undecyl chain.
Sulfoxides and sulfones: Oxidized derivatives of thioethers.
Uniqueness
Undecanoic acid, 11-(undecylthio)- is unique due to the presence of both a carboxylic acid group and a thioether group in the same molecule. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile compound for various applications.
Properties
CAS No. |
102885-86-9 |
|---|---|
Molecular Formula |
C22H44O2S |
Molecular Weight |
372.7 g/mol |
IUPAC Name |
11-undecylsulfanylundecanoic acid |
InChI |
InChI=1S/C22H44O2S/c1-2-3-4-5-6-8-11-14-17-20-25-21-18-15-12-9-7-10-13-16-19-22(23)24/h2-21H2,1H3,(H,23,24) |
InChI Key |
HVZFHYNFCRALKA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCSCCCCCCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-Bromoprop-2-en-1-yl)sulfanyl]benzoic acid](/img/structure/B14328836.png)
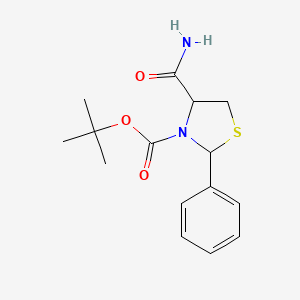
![6,7-Dihydro-3H,5H-[1,2]dithiolo[3,4-b][1,4]dithiepine-3-thione](/img/structure/B14328843.png)
![1-[(Phenylsulfanyl)methyl]cyclohept-1-ene](/img/structure/B14328844.png)
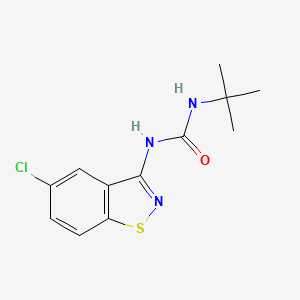
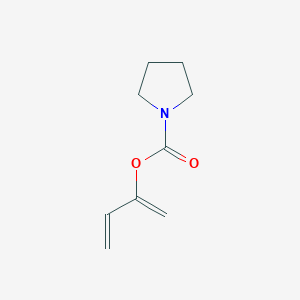
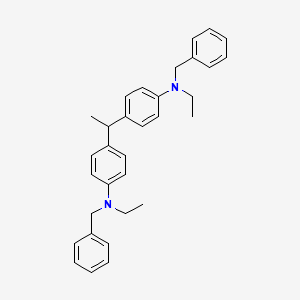
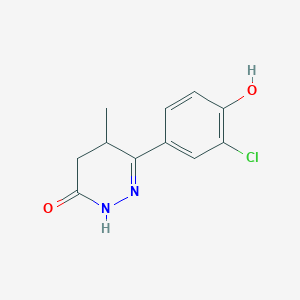
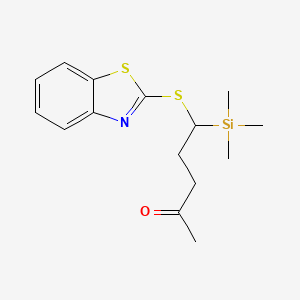
![5-{[tert-Butyl(dimethyl)silyl]oxy}undec-2-en-4-one](/img/structure/B14328891.png)
![4-Methyl-2-methylidene-2,3,4,4a,5,6-hexahydrobenzo[f]quinoline](/img/structure/B14328893.png)
![1-(Hexadecyloxy)-3-[(2-hydroxyethyl)(methyl)amino]propan-2-ol](/img/structure/B14328900.png)
![[(5R,7R,9R,10S,11R,13S,17R)-11-hydroxy-17-[(2S,5R)-2-hydroxy-5-(2-methylpropyl)-2,5-dihydrofuran-3-yl]-4,4,8,10,13-pentamethyl-3-oxo-5,6,7,9,11,12,16,17-octahydrocyclopenta[a]phenanthren-7-yl] acetate](/img/structure/B14328908.png)
